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Compound of Interest

Compound Name: 2-(2,2-Difluorocyclopropyl)ethanol

Cat. No.: B180354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide outlines the anticipated structural elucidation of 2-(2,2-
difluorocyclopropyl)ethanol. Due to the absence of publicly available experimental data for

this specific compound, this document presents a comprehensive analysis based on predictive

models and spectroscopic data from closely related structural analogs, primarily (2,2-

difluorocyclopropyl)methanol. This guide provides predicted spectroscopic data, including 1H,

13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),

and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of

analogous compounds are also described to serve as a practical reference for researchers.

Introduction
2-(2,2-Difluorocyclopropyl)ethanol is a fluorinated organic compound with potential

applications in medicinal chemistry and materials science. The introduction of a gem-

difluorocyclopropyl moiety can significantly alter the physicochemical properties of a molecule,

including its lipophilicity, metabolic stability, and conformational preferences. Accurate and

comprehensive structure elucidation is the cornerstone of any chemical research and

development program. This guide provides a detailed predictive framework for the

characterization of this target molecule.
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Predicted Physicochemical Properties
The basic properties of 2-(2,2-difluorocyclopropyl)ethanol can be estimated based on its

structure and comparison with known analogs.

Property Predicted Value

Molecular Formula C5H8F2O

Molecular Weight 122.11 g/mol

Appearance Colorless liquid

Boiling Point ~140-150 °C (estimated)

Density ~1.2 g/mL (estimated)

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2-(2,2-
difluorocyclopropyl)ethanol. These predictions are derived from the known spectral

characteristics of (2,2-difluorocyclopropyl)methanol and general principles of spectroscopic

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) for 1H and 13C

NMR, and to CFCl3 for 19F NMR.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J,
Hz)

~3.80 t 2H CH2OH JH,H = 6.5

~1.80 m 2H CH2CH2OH

~1.60 m 1H CH-CH2

~1.40 m 1H
CHaHb

(cyclopropyl)

Jgem = -4.5,

JH,F(cis) = 12.0,

JH,F(trans) = 8.0

~1.15 m 1H
CHaHb

(cyclopropyl)

Jgem = -4.5,

JH,F(cis) = 8.0,

JH,F(trans) =

12.0

(variable) br s 1H OH

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm) Assignment
Predicted C-F Coupling
(JC,F, Hz)

~114.0 CF2 1JC,F ≈ 285

~60.0 CH2OH

~35.0 CH2CH2OH

~20.0 CH-CH2 2JC,F ≈ 10

~15.0 CH2 (cyclopropyl) 2JC,F ≈ 10

Table 3: Predicted 19F NMR Data (470 MHz, CDCl3)
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Chemical Shift (δ, ppm) Multiplicity
Predicted Coupling
Constants (J, Hz)

~ -135.0 ddd
2JF,F ≈ 160, JF,H(gem) ≈ 12.0,

JF,H(vic) ≈ 8.0

~ -145.0 ddd
2JF,F ≈ 160, JF,H(gem) ≈ 8.0,

JF,H(vic) ≈ 12.0

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of 2-(2,2-difluorocyclopropyl)ethanol is expected

to show a molecular ion peak (M+) and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Proposed Fragment

122 [M]+•

103 [M - F]+

91 [M - CH2OH]+

77 [C4H4F]+

31 [CH2OH]+

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aliphatic C-H

and C-F bonds.

Table 5: Predicted Infrared Absorption Bands
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Wavenumber (cm-1) Intensity Assignment

3600-3200 Broad, Strong O-H stretch

3080-3000 Medium Cyclopropyl C-H stretch

2950-2850 Strong Aliphatic C-H stretch

1200-1000 Strong C-F stretch

1050 Strong C-O stretch

Experimental Protocols
While specific experimental data for the target molecule is unavailable, the following are

generalized protocols for the synthesis and characterization of similar fluorinated cyclopropyl

alcohols.

Synthesis of (2,2-Difluorocyclopropyl)methanol (Analog)
A common route to gem-difluorocyclopropanes is through the addition of difluorocarbene to an

alkene.[1][2]

Protocol:

To a solution of allyl alcohol in a suitable solvent (e.g., diglyme), add a difluorocarbene

precursor such as sodium chlorodifluoroacetate (ClCF2COONa).

Heat the reaction mixture to induce decomposition of the precursor and formation of

difluorocarbene.

The in-situ generated difluorocarbene undergoes a [2+1] cycloaddition with the double bond

of allyl alcohol to yield (2,2-difluorocyclopropyl)methanol.

The product is then purified using standard techniques such as distillation or column

chromatography.

NMR Spectroscopy
Protocol:
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Prepare a ~5-10 mg/mL solution of the analyte in a deuterated solvent (e.g., CDCl3).

Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

Process the spectra using appropriate software to determine chemical shifts, multiplicities,

coupling constants, and integrations.

Mass Spectrometry
Protocol:

Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet

system (e.g., direct infusion or gas chromatography).

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like

electrospray ionization (ESI).

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Infrared Spectroscopy
Protocol:

Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer equipped with

an attenuated total reflectance (ATR) accessory.

Record the spectrum over the range of 4000-400 cm-1.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Visualizations
The following diagrams illustrate the structure and logical relationships for the analysis of 2-
(2,2-difluorocyclopropyl)ethanol.

Caption: Molecular structure of 2-(2,2-Difluorocyclopropyl)ethanol.
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Figure 2: Spectroscopic Analysis Workflow

2-(2,2-Difluorocyclopropyl)ethanol

NMR Spectroscopy
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(EI, ESI) IR Spectroscopy

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic structure elucidation.

Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(2,2-
difluorocyclopropyl)ethanol. By leveraging data from close structural analogs and

fundamental spectroscopic principles, a comprehensive set of expected spectral characteristics

has been compiled. The provided experimental protocols for analogous compounds offer a

practical starting point for researchers aiming to synthesize and characterize this and related

molecules. This document serves as a valuable resource for scientists and professionals in the

fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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